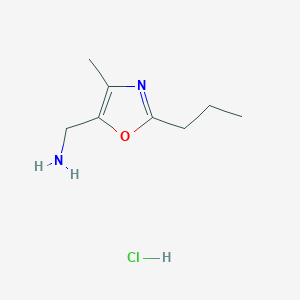![molecular formula C14H8ClN3 B1435071 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1987078-51-2](/img/structure/B1435071.png)
4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Vue d'ensemble
Description
4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (4-Cl-IPBN) is an organic compound of the imidazopyridine class that has been studied for its potential applications in organic synthesis and scientific research. This compound has been synthesized from 7-chloroimidazo[1,2-a]pyridine, an intermediate in the synthesis of a variety of pharmaceuticals, and has been found to exhibit a wide range of properties, including an ability to form stable complexes with metal ions. As such, 4-Cl-IPBN has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Optical Properties and Luminescence
4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has been explored for its optical properties, particularly in the context of novel derivatives. For instance, derivatives like 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]- pyridin-7-yl)-1,3,4-oxadiazole were synthesized and their fluorescence spectral characteristics were investigated, showing that the absorption and emission maxima were less correlated with substituent groups on specific moieties (Ge et al., 2014).
Coordination Compounds and Structural Properties
The compound and its derivatives have been used to create various coordination compounds, which are crucial in the field of materials science and chemistry. The synthesis and characterization of such coordination compounds based on this compound have revealed interesting structural properties and potential for further exploration in photoluminescent applications (Li et al., 2018), (Li & Yong, 2019).
Antimicrobial Activity
Derivatives of this compound have been synthesized and tested for their antimicrobial properties. Compounds containing the benzoimidazole moiety, a heterocyclic compound, have been found to possess significant antimicrobial effects against a range of bacterial and fungal species (Abd El-Meguid, 2014).
Applications in Coordination Polymers
The compound has been instrumental in constructing coordination polymers with varying dimensionality, ranging from zero-dimensional complexes to one-dimensional coordination polymers. These polymers have been studied for their photoluminescent and magnetic properties, making them relevant for material science applications (Yin et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been functionalized through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Analyse Biochimique
Biochemical Properties
4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism .
Propriétés
IUPAC Name |
4-(7-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKRNHYEMFUSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)


![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)
